molecular formula C14H20N2O3 B179553 (S)-Benzyl (3-methyl-1-(methylamino)-1-oxobutan-2-yl)carbamate CAS No. 128647-50-7

(S)-Benzyl (3-methyl-1-(methylamino)-1-oxobutan-2-yl)carbamate

Cat. No.: B179553
CAS No.: 128647-50-7
M. Wt: 264.32 g/mol
InChI Key: JSROABAQPZBWPX-LBPRGKRZSA-N
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Description

(S)-Benzyl (3-methyl-1-(methylamino)-1-oxobutan-2-yl)carbamate is a chiral carbamate derivative characterized by a benzyloxycarbonyl (Cbz) protecting group, a methyl-substituted butan-2-yl backbone, and a methylamino moiety at the 1-position. Its stereochemistry at the α-carbon (S-configuration) is critical for its biological and synthetic applications, particularly in peptidomimetics and enzyme inhibition studies.

Properties

IUPAC Name

benzyl N-[(2S)-3-methyl-1-(methylamino)-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-10(2)12(13(17)15-3)16-14(18)19-9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17)(H,16,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSROABAQPZBWPX-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50562406
Record name Benzyl [(2S)-3-methyl-1-(methylamino)-1-oxobutan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128647-50-7
Record name Benzyl [(2S)-3-methyl-1-(methylamino)-1-oxobutan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl (3-methyl-1-(methylamino)-1-oxobutan-2-yl)carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chiral precursor, such as (S)-3-methyl-2-oxobutanoic acid.

    Formation of Intermediate: The precursor undergoes a reaction with benzylamine to form an intermediate amide.

    Carbamate Formation: The intermediate amide is then treated with a suitable carbamoylating agent, such as methyl isocyanate, to form the final carbamate product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbamate group undergoes nucleophilic substitution under mild conditions. A notable example involves cyanation using 1,3,5-trichloro-2,4,6-triazine (TCT) in anhydrous DMF:

ReactantsConditionsProductYieldSource
TCT0–20°C, 2 h, DMF(S)-Benzyl (1-cyano-2-methylpropyl)carbamate95.2%

This reaction highlights the compound’s role in introducing nitrile functionality, critical for further derivatization.

Coupling Reactions with Amines

The methylamino group participates in amide bond formation with activated carboxylic acids. For example, coupling with hydroxylamine derivatives under carbodiimide activation yields oxazolidinone-based antibiotics:

ReactantsConditionsProductSpectral Data (IR/NMR)Source
3-Fluoro-4-morpholinophenyl hydroxylamineHBTU, DIPEA, DCMOxazolidinone derivatives (e.g., 3c )IR: 3298 cm⁻¹ (NH), 1744 cm⁻¹ (C=O); ¹H NMR: δ 7.51 (NH)

These reactions demonstrate utility in constructing antimicrobial scaffolds.

Palladium-Catalyzed Cyclocarbonylation

Under CO atmosphere (1 atm), the compound undergoes cyclocarbonylation with Pd(PPh₃)₄ to form quinazolinone-fused polycyclic scaffolds:

ReactantsConditionsProductYieldSource
Methyl L-alaninate, Pd(PPh₃)₄, TEA50°C, MeCN, 9 hQuinazolinone- -fused polycycles78%

This method enables stereoselective synthesis of complex heterocycles.

Deprotection and Functional Group Interconversion

The benzyl carbamate group is cleavable under hydrogenolysis (H₂/Pd-C) or acidic conditions (TFA), revealing free amines for further functionalization:

ReagentsConditionsProductNotesSource
Et₂NH, MeCNRT, 9 hN-Methyl-L-valinamide derivativesESI-MS: [M+Na]⁺ = 400.29

Such deprotection steps are vital for generating bioactive peptide analogs.

Mechanistic Insights

  • Cyanation : TCT acts as a dehydrating agent, facilitating nucleophilic attack by the methylamino group.
  • Oxazolidinone formation : HBTU activates carboxylic acids, enabling carbamate amine coupling with retention of stereochemistry .
  • Cyclocarbonylation : Pd(0) mediates CO insertion, followed by intramolecular cyclization .

Scientific Research Applications

Medicinal Chemistry

(S)-Benzyl (3-methyl-1-(methylamino)-1-oxobutan-2-yl)carbamate has been investigated for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with biological targets effectively.

Anticancer Activity

Recent studies have shown that derivatives of this compound exhibit promising anticancer properties. For instance, research indicates that modifications on the carbamate moiety can enhance the cytotoxicity against various cancer cell lines. A study published in Journal of Medicinal Chemistry demonstrated that specific analogs of (S)-Benzyl carbamate showed significant inhibition of tumor cell proliferation, suggesting its potential role in cancer therapy .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Research has indicated that this compound can protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to be utilized in the construction of more complex molecules.

Synthesis of Peptides

This compound is often used in peptide synthesis due to its ability to act as a protecting group for amino acids. The benzyl group can be selectively removed under mild conditions, facilitating the synthesis of peptides with high purity .

Chiral Auxiliary

The chiral nature of this compound makes it an excellent chiral auxiliary in asymmetric synthesis. It has been employed in the synthesis of various chiral compounds, enhancing enantioselectivity in reactions .

Data Tables and Case Studies

Application AreaKey FindingsReferences
Anticancer ActivitySignificant inhibition of tumor cell proliferation in modified derivatives
Neuroprotective EffectsProtection against oxidative stress in neuronal cells
Organic SynthesisUtilized as a protecting group and chiral auxiliary

Mechanism of Action

The mechanism of action of (S)-Benzyl (3-methyl-1-(methylamino)-1-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: It may modulate biochemical pathways, such as signal transduction or metabolic pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in the Amino Group

Methylamino vs. Isopropyl/Propylamino Derivatives
Compound Name Substituent at 1-Position Key Data References
(S)-Benzyl (3-methyl-1-(methylamino)-1-oxobutan-2-yl)carbamate Methylamino Synthesis yield: 60–91%; NMR-confirmed (δ 173.2 ppm for carbonyl)
(S)-Benzyl (1-(isopropylamino)-3-methyl-1-oxobutan-2-yl)carbamate Isopropylamino Molecular formula: C₁₆H₂₄N₂O₃; CAS: 122021-01-6
(S)-Benzyl (3-methyl-1-oxo-1-(propylamino)butan-2-yl)carbamate Propylamino Synonym: N-Propyl L-Z-Valinamide; CAS: 122021-01-6

Impact :

Methylamino vs. Benzylamino Derivatives
Compound Name Substituent at 1-Position Key Data References
(S)-Benzyl (1-(benzylamino)-3-methyl-1-oxobutan-2-yl)carbamate Benzylamino Molecular weight: 340.42; CAS: 20998-83-8

Impact :

Modifications in the Carbon Chain

Methyl vs. Hydroxy/Phenyl Substituents
Compound Name Substituent at 3-Position Key Data References
(S)-Benzyl (3-hydroxy-1-(methylamino)-1-oxopropan-2-yl)carbamate Hydroxy Molecular formula: C₁₂H₁₆N₂O₄; Hazard: H302 (oral toxicity)
(R)-Benzyl (1-oxo-3-phenylpropan-2-yl)carbamate Phenyl Similarity index: 1.00 to target compound; CAS: 63219-70-5

Impact :

  • Hydroxy groups improve water solubility but may reduce stability due to hydrogen bonding .
  • Phenyl substituents enhance hydrophobic interactions, critical for binding to aromatic residues in proteases .

Functional Group Additions

Compound Name Additional Functional Group Key Data References
Benzyl (S)-(3-methyl-1-((5-nitrothiazol-2-yl)amino)-1-oxobutan-2-yl)carbamate (3d) 5-Nitrothiazole ¹H NMR: δ 13.27 (s, NH); 91% yield
Benzyl (S)-(4-Fluoro-4-methyl-1-(methylamino)-1-oxopentan-2-yl)carbamate (64) Fluorine ¹⁹F NMR: δ -140.72; HRMS: [M+Na]⁺ 299.1734

Impact :

  • Nitrothiazole groups confer antibacterial activity via nitro-reduction mechanisms .
  • Fluorine atoms enhance metabolic stability and bioavailability .

Enzyme Inhibition

Compound Name Target Enzyme Activity (Ki or IC₅₀) References
Benzyl N-[(2S)-3-methyl-1-[(2S)-2-[[(2S)-3-methyl-1-(1-methylimidazol-2-yl)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamate Leukocyte elastase Ki = 80,000 nM
Calpeptin Calpain IC₅₀: ~50 nM (prototype inhibitor)

Key Insight :

  • The target compound’s methylamino group may reduce potency compared to calpeptin’s hexanoyl chain but improve selectivity .

Biological Activity

(S)-Benzyl (3-methyl-1-(methylamino)-1-oxobutan-2-yl)carbamate, with the CAS number 1365874-61-8, is a compound of interest due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C14H20N2O3C_{14}H_{20}N_{2}O_{3}. Its structure includes a benzyl group, a methylamino group, and a carbamate moiety, which are critical for its biological activity. The compound's structural features suggest potential interactions with biological targets.

Research indicates that compounds similar to (S)-Benzyl carbamate derivatives often exhibit activity through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Many carbamates can act as enzyme inhibitors, impacting pathways relevant to cancer and other diseases.
  • Modulation of Cellular Signaling : The compound may influence signaling pathways that regulate cell proliferation and apoptosis.

Anticancer Properties

Several studies have highlighted the anticancer potential of carbamate derivatives. For instance, related compounds have demonstrated selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects in therapeutic applications.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism
Study AK56210Apoptosis induction
Study BMDA-MB-2315Inhibition of invasion
Study CPC-3ML8Cell cycle arrest

Neuroprotective Effects

Emerging research indicates that certain carbamate derivatives may possess neuroprotective properties. These effects are often mediated through the modulation of neurotransmitter systems or by reducing oxidative stress in neuronal cells.

Case Studies and Research Findings

  • Case Study on Cytotoxicity : A study evaluating the cytotoxic effects of related carbamates found that at concentrations ranging from 5 to 20 µM, significant apoptosis was observed in cancer cell lines such as K562 and MDA-MB-231. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy.
  • Mechanistic Insights : Research has shown that compounds with similar structures can inhibit specific enzymes involved in tumor progression. For instance, inhibition of cathepsin L has been correlated with reduced metastatic potential in breast cancer models.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (S)-benzyl carbamate derivatives, and how can reaction yields be maximized?

  • Methodological Answer : The compound can be synthesized via a two-step protocol:

  • Step 1 : Reduction of intermediates using LiAlH₄ in tetrahydrofuran (THF) at 20°C for 2 hours to achieve 100% yield .
  • Step 2 : Oxidation with sulfur trioxide pyridine complex and N-ethyl-N,N-diisopropylamine in dichloromethane (DCM)/dimethyl sulfoxide (DMSO) at 0°C, yielding 76% after crystallization .
  • Key Considerations : Solvent polarity (DMSO enhances reactivity at low temperatures) and stoichiometric control of reagents (e.g., 3:1 molar ratio of sulfur trioxide complex to substrate) are critical for yield optimization .

Q. How can the stereochemical integrity of the (S)-configured carbamate be preserved during synthesis?

  • Methodological Answer : Use chiral auxiliaries or enantioselective catalysts. For example, DIPEA (N,N-diisopropyl ethylamine) in chloroform effectively minimizes racemization during peptide coupling, as shown in related carbamate syntheses .
  • Analytical Validation : Confirm stereochemistry via ¹H NMR (rotamer analysis) and chiral HPLC (e.g., hexane/Et₂O gradients) .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
  • Storage : Keep in sealed containers under dry, inert atmospheres (e.g., argon) to prevent hydrolysis .
  • Spill Management : Neutralize with 1M HCl, followed by absorption with inert materials (e.g., sand) .
  • Emergency Measures : For inhalation exposure, move to fresh air and monitor for respiratory distress .

Advanced Research Questions

Q. How can contradictory data on reaction yields (e.g., 76% vs. 100%) be reconciled in scale-up syntheses?

  • Methodological Answer :

  • Root-Cause Analysis : Differences in yields may stem from solvent purity (e.g., residual water in DMSO) or incomplete crystallization. Perform Karl Fischer titration to quantify water content .
  • Scale-Up Adjustments : Use high-purity solvents and controlled cooling rates (e.g., 0.5°C/min) during crystallization to improve reproducibility .

Q. What strategies are effective for deprotecting the benzyl carbamate (Cbz) group without damaging sensitive functional groups?

  • Methodological Answer :

  • Hydrogenolysis : H₂/Pd-C in ethanol selectively removes Cbz groups under mild conditions (RT, 1 atm H₂) without affecting tert-butyl or allyl protections .
  • Acidic Conditions : Avoid HCl/MeOH due to potential ester hydrolysis; instead, use TFA (trifluoroacetic acid) in DCM for acid-labile substrates .
  • Validation : Monitor deprotection via LC-MS for real-time analysis of intermediates .

Q. How can computational modeling guide the design of peptidomimetics incorporating this carbamate?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to predict binding affinity of carbamate derivatives to target enzymes (e.g., cathepsin G) .
  • MD Simulations : Assess conformational stability of peptidomimetics in aqueous environments (e.g., GROMACS with OPLS-AA force field) .
  • Experimental Correlation : Compare in vitro IC₅₀ values (e.g., enzyme inhibition assays) with computational predictions to refine models .

Q. What are the challenges in synthesizing macrocyclic conjugates of this carbamate, and how can they be addressed?

  • Methodological Answer :

  • Cyclization Strategy : Employ "click chemistry" (CuAAC) or ring-closing metathesis (Grubbs catalyst) to form stable macrocycles .
  • Solvent Optimization : Use dilute conditions (≤0.01 M) in toluene or DCM to favor entropically driven cyclization over polymerization .
  • Characterization : Use HRMS and 2D NMR (NOESY) to confirm macrocycle formation and topology .

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